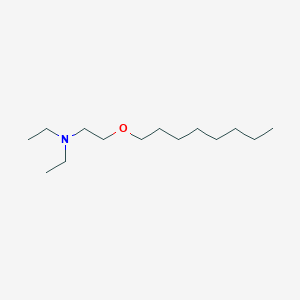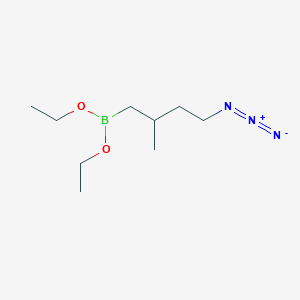
Diethyl (4-azido-2-methylbutyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-azido-2-methylbutyl)boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azido group, a boronate ester, and a methyl-substituted butyl chain. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-azido-2-methylbutyl)boronate typically involves the reaction of diethyl boronate with 4-azido-2-methylbutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-azido-2-methylbutyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The boronate ester can undergo transmetalation reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
Diethyl (4-azido-2-methylbutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of diethyl (4-azido-2-methylbutyl)boronate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-bromo-2-methylbutyl)boronate: Similar structure but with a bromo group instead of an azido group.
Diethyl (4-chloro-2-methylbutyl)boronate: Contains a chloro group instead of an azido group.
Diethyl (4-iodo-2-methylbutyl)boronate: Features an iodo group in place of the azido group.
Uniqueness
Diethyl (4-azido-2-methylbutyl)boronate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. The azido group also provides a handle for further functionalization, making this compound versatile in various synthetic applications.
Propiedades
Número CAS |
120986-88-1 |
|---|---|
Fórmula molecular |
C9H20BN3O2 |
Peso molecular |
213.09 g/mol |
Nombre IUPAC |
(4-azido-2-methylbutyl)-diethoxyborane |
InChI |
InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3 |
Clave InChI |
DDTYWEAISZDNKB-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)CCN=[N+]=[N-])(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


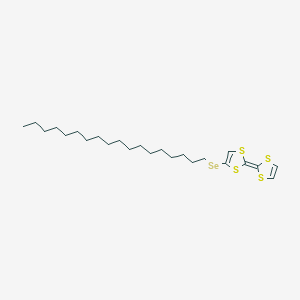
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
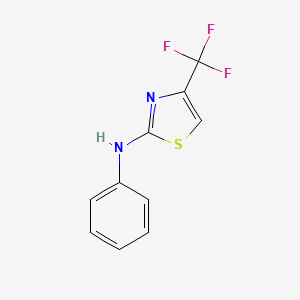

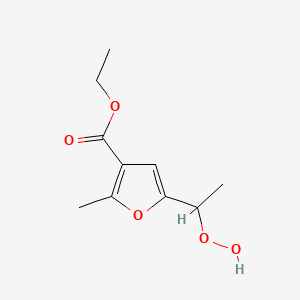

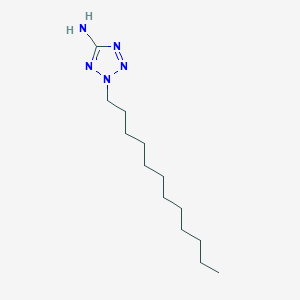
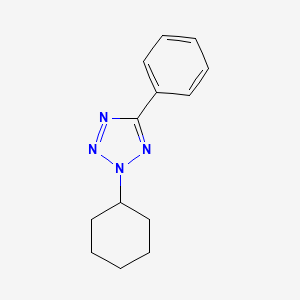

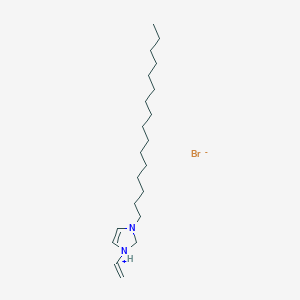
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
